Morellinol

描述

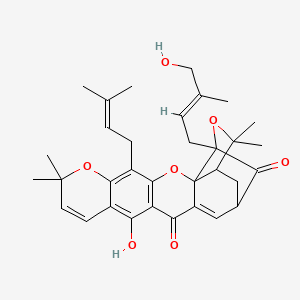

Morellinol is a bioactive benzophenone derivative isolated from Garcinia morella (Indian gamboge), a plant known for its medicinal resin and seeds . Structurally, it belongs to the caged Garcinia xanthones, characterized by a 4-oxatricyclo[4.3.1.0³,⁷]dec-8-en-2-one scaffold . This compound is biosynthetically derived from morellin through oxidation at the C29 position, resulting in a hydroxylated caged structure . This compound has gained attention for its potent inhibition of α-glucosidase, a key enzyme in carbohydrate digestion, with a binding energy of −7.3 kcal/mol, surpassing the standard drug acarbose in computational studies . Despite its low natural abundance in plant extracts (~0.139% peak area in A.

属性

分子式 |

C33H38O7 |

|---|---|

分子量 |

546.6 g/mol |

IUPAC 名称 |

12-hydroxy-19-[(E)-4-hydroxy-3-methylbut-2-enyl]-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaene-14,18-dione |

InChI |

InChI=1S/C33H38O7/c1-17(2)8-9-21-27-20(11-12-30(4,5)38-27)25(35)24-26(36)22-14-19-15-23-31(6,7)40-32(29(19)37,13-10-18(3)16-34)33(22,23)39-28(21)24/h8,10-12,14,19,23,34-35H,9,13,15-16H2,1-7H3/b18-10+ |

InChI 键 |

UWZMGTSPGQXAAP-VCHYOVAHSA-N |

手性 SMILES |

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(\C)/CO)O)C=CC(O2)(C)C)C |

规范 SMILES |

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)CO)O)C=CC(O2)(C)C)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Isomorellinol can be synthesized through a series of chemical reactions involving the precursor compounds found in Garcinia hanburyi. The synthetic route typically involves the isolation of the resin, followed by purification and structural elucidation using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

Industrial production of isothis compound involves large-scale extraction from Garcinia hanburyi resin. The process includes solvent extraction, followed by purification steps such as crystallization and chromatography to obtain high-purity isothis compound .

化学反应分析

Types of Reactions

Isomorellinol undergoes various chemical reactions, including:

Oxidation: Isothis compound can be oxidized to form more oxidized derivatives.

Reduction: Reduction reactions can convert isothis compound into less oxidized forms.

Substitution: Substitution reactions can introduce different functional groups into the isothis compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of isothis compound, as well as substituted analogs with different functional groups .

科学研究应用

Isomorellinol has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the reactivity of caged xanthones.

Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.

Industry: Utilized in the development of new pharmaceuticals and as a lead compound for drug discovery.

作用机制

Isomorellinol exerts its effects through several molecular pathways:

Inhibition of NF-κB Translocation: Prevents the translocation of NF-κB to the nucleus, thereby inhibiting the expression of genes involved in cancer cell survival and proliferation.

Phosphorylated p38 MAPK Pathway: Modulates the p38 MAPK pathway, leading to the downregulation of matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA), which are involved in cancer cell invasion and metastasis.

Apoptosis Induction: Induces apoptosis through the mitochondrial pathway, involving the activation of caspases and the regulation of Bcl-2 family proteins.

相似化合物的比较

Structural Analogs from Garcinia Species

Morellinol is part of a family of caged xanthones and benzophenones isolated from Garcinia species. Key structural analogs include:

Key Insights :

- The caged scaffold in this compound and gambogic acid enhances target binding via hydrophobic interactions, whereas non-caged analogs like mangostin rely on phenolic groups for activity .

- Oxidation at C29 (as in this compound vs. morellin) improves α-glucosidase affinity by forming hydrogen bonds with Asp203/Asp542 residues .

Functional Analogs in Enzyme Inhibition

This compound’s α-glucosidase inhibitory activity is compared to both natural and synthetic compounds:

Key Insights :

- This compound outperforms acarbose in binding energy but has lower oral bioavailability due to high molecular weight (MW > 500) and logP (>5) .

Pharmacokinetic and Toxicity Profiles

A comparative analysis of drug-likeness and safety:

| Parameter | This compound | Phentolamine | Gambogic Acid |

|---|---|---|---|

| Lipinski’s Rule Compliance | Violates MW, logP | Compliant | Violates MW, logP |

| Caco-2 Permeability | Low | Moderate | Low |

| hERG Inhibition | Non-inhibitor | Non-inhibitor | Inhibitor (risk) |

| Hepatotoxicity | High risk | Low risk | High risk |

| BBB Penetration | No | Yes | No |

Data Sources :

Key Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。